Phosphorane, (2-methyl-2-propenylidene)triphenyl-
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Overview
Description
Phosphorane, (2-methyl-2-propenylidene)triphenyl- is an organophosphorus compound with the molecular formula C₂₂H₂₁PThese compounds are highly polar and basic, making them valuable in various chemical reactions, particularly in organic synthesis .
Preparation Methods
Phosphorane, (2-methyl-2-propenylidene)triphenyl- is typically synthesized from methyltriphenylphosphonium bromide. The synthetic route involves deprotonation using a strong base such as butyllithium. The reaction can be represented as follows:
[ \text{Ph}_3\text{PCH}_3\text{Br} + \text{BuLi} \rightarrow \text{Ph}_3\text{PCH}_2 + \text{LiBr} + \text{BuH} ]
In this reaction, butyllithium acts as the deprotonating agent, converting methyltriphenylphosphonium bromide to the desired phosphorane . Industrial production methods may vary, but the general principle remains the same, involving strong bases to facilitate the deprotonation process.
Chemical Reactions Analysis
Phosphorane, (2-methyl-2-propenylidene)triphenyl- undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to its highly polar nature.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Methylenation: One of the most significant reactions is the replacement of oxygen centers in aldehydes and ketones with a methylene group. This reaction is represented as:
[ \text{R}_2\text{CO} + \text{Ph}_3\text{PCH}_2 \rightarrow \text{R}_2\text{C=CH}_2 + \text{Ph}_3\text{PO} ]
In this reaction, the phosphorus-containing product is triphenylphosphine oxide .
Scientific Research Applications
Phosphorane, (2-methyl-2-propenylidene)triphenyl- has a wide range of applications in scientific research:
Chemistry: It is extensively used in organic synthesis, particularly in the Wittig reaction, which is crucial for forming carbon-carbon double bonds.
Biology: The compound can be used to modify biological molecules, aiding in the study of biochemical pathways.
Medicine: Its derivatives are explored for potential therapeutic applications, including drug development.
Mechanism of Action
The mechanism of action of phosphorane, (2-methyl-2-propenylidene)triphenyl- primarily involves its role as a nucleophile in the Wittig reaction. The compound reacts with carbonyl compounds (aldehydes and ketones) to form alkenes. The reaction proceeds through the formation of a betaine intermediate, followed by the elimination of triphenylphosphine oxide. The molecular targets are the carbonyl carbon atoms, and the pathway involves the nucleophilic attack on these centers .
Comparison with Similar Compounds
Phosphorane, (2-methyl-2-propenylidene)triphenyl- can be compared with other similar compounds, such as:
Methylenetriphenylphosphorane: This compound is also a Wittig reagent and shares similar reactivity but differs in the substituents attached to the phosphorus atom.
(Chloromethylene)triphenylphosphorane: Another Wittig reagent with a chlorine substituent, which affects its reactivity and applications.
Methoxymethylenetriphenylphosphine: This compound has a methoxy group, influencing its chemical behavior and uses.
Phosphorane, (2-methyl-2-propenylidene)triphenyl- is unique due to its specific substituents, which provide distinct reactivity patterns and applications in various fields.
Properties
CAS No. |
29219-35-0 |
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Molecular Formula |
C22H21P |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
2-methylprop-2-enylidene(triphenyl)-λ5-phosphane |
InChI |
InChI=1S/C22H21P/c1-19(2)18-23(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-18H,1H2,2H3 |
InChI Key |
FLCOCGLGNXGWFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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